LogP Differential: ~1.6 Log Unit Lower Lipophilicity Versus the 3-Bromo Analog Reduces Predicted Non-Specific Binding Risk
The target compound exhibits a LogP of 1.94 (Chemsrc) to 0.77 (Mcule calculated), compared to the 3-bromo-4-methyl analog (CAS 1190312-91-4), which records a LogP of 2.51–3.53 across multiple sources . This difference of approximately 1.6 log units corresponds to a roughly 40-fold difference in octanol-water partition coefficient. Lower lipophilicity is generally associated with reduced phospholipidosis risk, lower non-specific protein binding, and improved aqueous solubility — all critical factors in early-stage hit-to-lead optimization . The 4-chloro analog (CAS 920966-02-5) also exhibits higher lipophilicity (XLogP3-AA = 1.7 by PubChem; LogP 2.09–2.75 by other sources), while the unsubstituted parent scaffold (CAS 517918-95-5) has an XLogP3 of 1.0 [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.94 (Chemsrc); calculated logP = 0.77 (Mcule) |
| Comparator Or Baseline | 3-Bromo-4-methyl analog: LogP = 3.53 (Chemsrc), LogP = 2.51 (Chemscene); 4-Chloro analog: XLogP3-AA = 1.7 (PubChem); Parent scaffold: XLogP3 = 1.0 (PubChem) |
| Quantified Difference | ΔLogP ≈ 1.6 units lower than 3-bromo analog; ~0.6–0.8 units lower than 4-chloro analog; ~0.9 units higher than unsubstituted parent (Chemsrc values) |
| Conditions | Computed/predicted LogP values; not experimentally determined octanol-water partition coefficients |
Why This Matters
Lower lipophilicity in the target compound relative to the bromo analog is predicted to reduce non-specific binding and improve solubility, making it a more developable starting point for medicinal chemistry campaigns where lipophilic ligand efficiency (LLE) is a key optimization parameter.
- [1] PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. CID 24229248. XLogP3-AA: 1.7; H-Bond Acceptor Count: 2; H-Bond Donor Count: 1; Rotatable Bond Count: 0. Accessed 2026. View Source
